4-(Iodomethyl)cyclopentene
Overview
Description
4-(Iodomethyl)cyclopentene is an organic compound with the molecular formula C6H9I It is a derivative of cyclopentene, where an iodine atom is attached to a methyl group at the fourth position of the cyclopentene ring
Preparation Methods
4-(Iodomethyl)cyclopentene can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyclopentene-1-methanol with sodium iodide in acetone, followed by heating for 36 hours . This method yields the desired product with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4-(Iodomethyl)cyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki–Miyaura coupling reaction, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed examples of these reactions are less common in the literature.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclopropane derivatives when reacted with carbenes.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and zinc-copper couple for cyclopropanation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Iodomethyl)cyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: While specific biological applications are less documented, compounds like this compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It can be used in the production of polymers and other materials where specific structural features are required.
Mechanism of Action
The mechanism by which 4-(Iodomethyl)cyclopentene exerts its effects in chemical reactions involves the formation of reactive intermediates. For example, in the Simmons–Smith reaction, the compound forms a cyclopropane ring through the interaction with a zinc-copper couple and diiodomethane . The iodine atom in the compound acts as a leaving group, facilitating the formation of new bonds.
Comparison with Similar Compounds
4-(Iodomethyl)cyclopentene can be compared with other similar compounds, such as:
Cyclopentene: The parent compound without the iodomethyl group.
4-(Bromomethyl)cyclopentene: Similar structure but with a bromine atom instead of iodine.
Cyclopentylmethyl iodide: A similar compound where the iodine is attached to a methyl group on a cyclopentane ring.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which is a good leaving group and can participate in various substitution and addition reactions.
Properties
IUPAC Name |
4-(iodomethyl)cyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPUPVSIWQTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376690 | |
Record name | 4-(iodomethyl)cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83528-59-0 | |
Record name | 4-(iodomethyl)cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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